molecular formula C17H15NO3 B4541283 N-(2-methoxyphenyl)-5-methyl-1-benzofuran-2-carboxamide

N-(2-methoxyphenyl)-5-methyl-1-benzofuran-2-carboxamide

Cat. No. B4541283
M. Wt: 281.30 g/mol
InChI Key: KSUYCKODSGTZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to N-(2-methoxyphenyl)-5-methyl-1-benzofuran-2-carboxamide, involves multi-step chemical processes. For example, a study on the synthesis and evaluation of benzofuran hydroxamic acids as enzyme inhibitors demonstrates the complexity and precision required in creating these compounds, highlighting the innovative approaches to enhance their biological activity through structural modification (Ohemeng et al., 1994).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often analyzed using advanced techniques such as X-ray diffraction and density functional theory (DFT) calculations. A study by Demir et al. provides an example of such analysis, where they investigated the molecular geometry and electronic properties of a novel benzamide compound, which shares structural similarities with N-(2-methoxyphenyl)-5-methyl-1-benzofuran-2-carboxamide. Their research illustrates the detailed examination of molecular configurations and interactions (Demir et al., 2015).

properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-7-8-14-12(9-11)10-16(21-14)17(19)18-13-5-3-4-6-15(13)20-2/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUYCKODSGTZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-5-methyl-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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